![molecular formula C23H23NO4 B13371182 4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid](/img/structure/B13371182.png)
4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid is an organic compound with a complex structure that includes methoxy, benzyl, and amino groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 3-methoxybenzyl alcohol with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the benzyl ether.
Amination: The benzyl ether is then reacted with 4-aminobenzoic acid under conditions that promote nucleophilic substitution, typically using a solvent like dimethylformamide (DMF) and a catalyst such as palladium on carbon.
Final Assembly: The final step involves the coupling of the intermediate with 3-methoxy-2-hydroxybenzylamine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy and benzyl groups can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Gene Expression: Affecting the expression of genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: A simpler analog with similar functional groups but lacking the benzyl and amino substituents.
4-Methylbenzylamine: Contains the benzyl and amino groups but lacks the methoxy and benzoic acid moieties.
3-Methoxybenzyl alcohol: Contains the methoxy and benzyl groups but lacks the amino and benzoic acid moieties.
Uniqueness
4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H23NO4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-[[3-methoxy-2-[(4-methylphenyl)methoxy]phenyl]methylamino]benzoic acid |
InChI |
InChI=1S/C23H23NO4/c1-16-6-8-17(9-7-16)15-28-22-19(4-3-5-21(22)27-2)14-24-20-12-10-18(11-13-20)23(25)26/h3-13,24H,14-15H2,1-2H3,(H,25,26) |
InChI Key |
KKJILQFYRRNYBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC=C2OC)CNC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


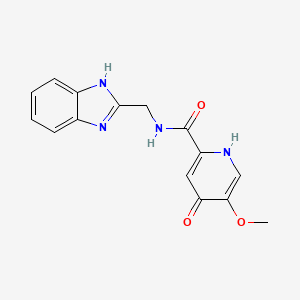
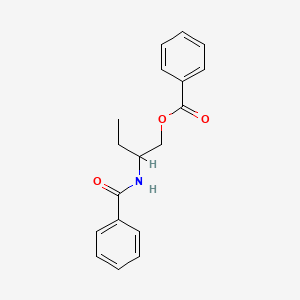
![2-{[4-(2-Chlorophenyl)-1-piperazinyl]sulfonyl}-4-isopropylphenyl methyl ether](/img/structure/B13371107.png)
![6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371118.png)
![1-(3-chlorophenyl)-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13371122.png)
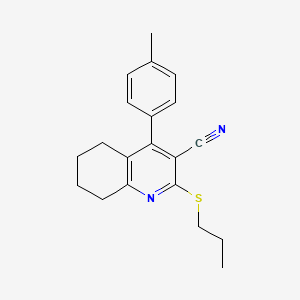
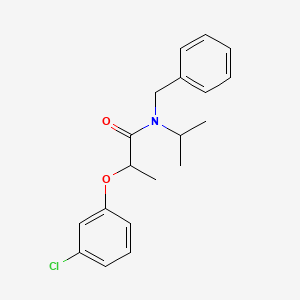
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13371135.png)
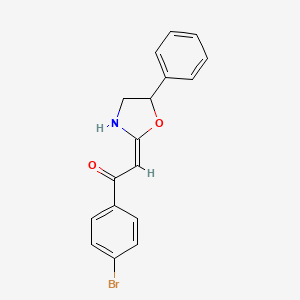
![6-(2-Furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371162.png)
![Methyl 4-({3-[(4-methoxybenzoyl)amino]propanoyl}amino)butanoate](/img/structure/B13371171.png)
![5-(4-Methoxyphenyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13371175.png)
![8-bromo-5,6-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371177.png)
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone](/img/structure/B13371183.png)
